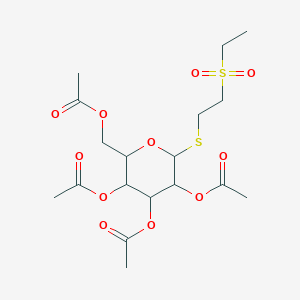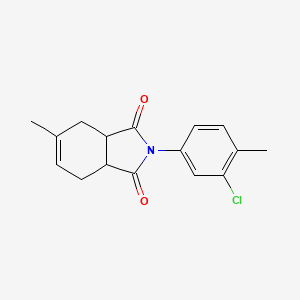![molecular formula C27H26FN3O4 B12490874 Ethyl 3-{[(3-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490874.png)
Ethyl 3-{[(3-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Amidation Reaction: The intermediate is then reacted with 3-fluorobenzoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the 3-(3-fluorobenzamido) derivative.
Esterification: Finally, the compound is esterified with ethyl alcohol in the presence of an acid catalyst to yield ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzoyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE
- ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C27H26FN3O4 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H26FN3O4/c1-2-35-27(34)21-11-12-24(23(18-21)29-25(32)20-9-6-10-22(28)17-20)30-13-15-31(16-14-30)26(33)19-7-4-3-5-8-19/h3-12,17-18H,2,13-16H2,1H3,(H,29,32) |
Clave InChI |
AJPNKBYZVLBXQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(morpholin-4-yl)-5-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B12490795.png)
![1-[(2-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B12490801.png)
![N-{[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12490804.png)

![ethyl 3-{(2E)-2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B12490813.png)
![4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B12490819.png)
![Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12490833.png)
![5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12490835.png)

![N,N'-bis(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B12490857.png)
![N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12490864.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12490865.png)

